molecular formula C8H3Cl2FN2OS B12916263 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- CAS No. 849132-72-5

1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)-

Cat. No.: B12916263
CAS No.: 849132-72-5
M. Wt: 265.09 g/mol
InChI Key: XLOURWFYNLSNJV-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and industrial chemistry. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a thione group and substituted with a dichloro-fluorophenyl moiety. The presence of these functional groups imparts a range of chemical and biological properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the oxadiazole ring. The reaction conditions usually include refluxing the reaction mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The dichloro-fluorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted oxadiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new antimicrobial agents.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to the inhibition of microbial growth or modulation of cellular processes.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, and gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl-
  • 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-chlorophenyl)-
  • 1,3,4-Oxadiazole-2(3H)-thione, 5-(4-fluorophenyl)-

Uniqueness

1,3,4-Oxadiazole-2(3H)-thione, 5-(2,4-dichloro-5-fluorophenyl)- stands out due to the presence of both dichloro and fluorine substituents on the phenyl ring, which enhances its chemical reactivity and biological activity. This unique combination of substituents imparts distinct properties that are not observed in other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

849132-72-5

Molecular Formula

C8H3Cl2FN2OS

Molecular Weight

265.09 g/mol

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C8H3Cl2FN2OS/c9-4-2-5(10)6(11)1-3(4)7-12-13-8(15)14-7/h1-2H,(H,13,15)

InChI Key

XLOURWFYNLSNJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=NNC(=S)O2

Origin of Product

United States

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